molecular formula C22H23N5O3S B2992039 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide CAS No. 2097916-17-9

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide

Cat. No.: B2992039
CAS No.: 2097916-17-9
M. Wt: 437.52
InChI Key: MPIJSMRRVRQOAO-UHFFFAOYSA-N
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Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide is a structurally complex molecule combining a 1,3-benzothiadiazole core with cyclopropyl and dioxo substituents, linked via an ethyl chain to a benzamide moiety bearing an imidazolylmethyl group. The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and amide coupling, with purification via recrystallization or chromatography .

Properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-4-(imidazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c28-22(18-7-5-17(6-8-18)15-25-13-11-23-16-25)24-12-14-26-20-3-1-2-4-21(20)27(19-9-10-19)31(26,29)30/h1-8,11,13,16,19H,9-10,12,14-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIJSMRRVRQOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4=CC=C(C=C4)CN5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound features a benzamide core with a cyclopropyl moiety linked to a dioxo-benzothiadiazole unit and an imidazole group. Its molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S, with a molecular weight of approximately 396.46 g/mol. The presence of these functional groups suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC19H20N4O3SC_{19}H_{20}N_4O_3S
Molecular Weight396.46 g/mol
IUPAC NameN-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide
SolubilitySoluble in DMSO

Preliminary studies indicate that this compound may function as an inhibitor of specific enzymes or receptors involved in various disease processes. The benzothiadiazole moiety is particularly noteworthy as similar compounds have been associated with anti-inflammatory and anticancer activities. The imidazole group may enhance the compound's interaction with biological targets due to its ability to participate in hydrogen bonding.

Potential Biological Activities

Research has suggested several potential biological activities for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide:

  • Anticancer Activity : Compounds containing benzothiadiazole structures have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation-related diseases.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to various diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds structurally related to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide:

Study 1: Anticancer Assay

A study assessed the cytotoxic effects of similar benzothiadiazole derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth at micromolar concentrations.

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that derivatives of benzothiadiazole could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential mechanism for treating inflammatory diseases.

Study 3: Enzyme Interaction Studies

Binding assays revealed that compounds with similar structures could effectively inhibit specific kinases involved in cancer progression. These findings support further exploration of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide as a therapeutic candidate.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Differences

Compound Name / ID Core Structure Key Substituents Biological Activity Reference ID
Target Compound 1,3-Benzothiadiazole Cyclopropyl, dioxo, ethyl-linked benzamide-imidazole Not explicitly stated (assumed)
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Benzimidazole-thioacetamide Dinitrophenyl, thioether Antimicrobial, anticancer
4-(1H-Imidazol-1-yl)-N-(2-(3-isopropylureido)ethyl)benzamide (3d) Benzamide Imidazole, isopropylurea Pharmacological relevance (unspecified)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide (22) Benzimidazole-benzothiophene Benzothiophene carboxamide IDO1 inhibition
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-4-substituted benzamides (3a-g) Benzothiazole-carbamothioyl Varied aryl groups Antibacterial

Key Observations:

Core Heterocycles: The target compound’s 1,3-benzothiadiazole core distinguishes it from benzimidazole (e.g., W1 , compound 22 ) or benzothiazole (e.g., 3a-g ) derivatives. This difference impacts electronic properties and binding interactions.

Substituent Variations: The cyclopropyl group on the benzothiadiazole may confer metabolic stability and steric hindrance, contrasting with electron-withdrawing groups like nitro (W1 ) or electron-donating groups like methoxy (compound 26 ).

Pharmacological Activity Comparisons

  • Antimicrobial Activity :

    • Benzimidazole-thioacetamide derivatives (e.g., W1 ) exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, attributed to thioether-mediated membrane disruption. The target compound’s benzothiadiazole core may offer broader-spectrum activity due to enhanced oxidative stability .
    • Benzothiazole-carbamothioyl derivatives (3a-g ) show moderate to potent antibacterial activity (IC₅₀: 10–50 µM), suggesting that sulfur-containing groups are critical for target engagement.
  • Enzyme Inhibition :

    • Benzimidazole-linked benzothiophene carboxamides (e.g., compound 22 ) inhibit IDO1 with IC₅₀ values of 0.5–2.0 µM, likely via π-π stacking with the heme cofactor. The target compound’s imidazole group could mimic this interaction .

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